1-cycloheptyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Cycloheptyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cycloheptyl-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by the introduction of the cycloheptyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formamide can yield the triazole ring, which can then be alkylated with cycloheptyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
1-Cycloheptyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cycloheptyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Comparison with Similar Compounds
- 1-Cyclohexyl-1H-1,2,4-triazol-3-amine
- 1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride
Comparison: 1-Cycloheptyl-1H-1,2,4-triazol-3-amine is unique due to its larger cycloheptyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to its cyclohexyl and cyclopentyl analogs .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-cycloheptyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-11-7-13(12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,10,12) |
InChI Key |
NQVCDFIBALXGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC(=N2)N |
Origin of Product |
United States |
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